molecular formula C18H15Cl2N3O3 B12008372 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide CAS No. 765313-27-7

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12008372
CAS No.: 765313-27-7
M. Wt: 392.2 g/mol
InChI Key: BQHRJSFADYCQOH-SRZZPIQSSA-N
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Description

2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes an allyloxybenzylidene moiety, a hydrazino group, and a dichlorophenyl-oxoacetamide framework, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:

  • Formation of the Allyloxybenzylidene Intermediate: : This step involves the reaction of 3-allyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

  • Coupling with Dichlorophenyl-Oxoacetamide: : The hydrazone intermediate is then reacted with 2,5-dichlorophenyl-oxoacetamide in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, to form the final product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the hydrazino group, potentially converting it to an amine or other reduced forms.

  • Substitution: : The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the hydrazino group could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and potential for forming stable structures.

Mechanism of Action

The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazino group could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both allyloxy and dichlorophenyl groups provides a distinctive set of properties that can be exploited in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

CAS No.

765313-27-7

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-16-10-13(19)6-7-15(16)20/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+

InChI Key

BQHRJSFADYCQOH-SRZZPIQSSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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